7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . Another approach includes the reaction with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and DMF . The reactions typically occur under mild conditions, such as room temperature, to ensure high yields and minimal by-products.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides and their corresponding hydrazones .
Scientific Research Applications
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its enzyme inhibitory and cytotoxic properties.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as purine nucleoside phosphorylase (PNP), which plays a crucial role in purine metabolism . By inhibiting PNP, the compound can exert immunosuppressive effects and potentially treat autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972): A potent PNP inhibitor with selective cytotoxicity to T cells.
4-Aminopyrrolo[2,3-d]pyrimidine: Studied for its antitubercular activity.
Uniqueness
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- stands out due to its diverse biological activities and potential applications in various fields. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
90065-68-2 |
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Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2-(methylsulfanylamino)pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O2S/c1-12-8(14)6-4-5-13(15-2)7(6)10-9(12)11-16-3/h4-5H,1-3H3,(H,10,11) |
InChI Key |
GLCJMANYTHNTHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1NSC)N(C=C2)OC |
Origin of Product |
United States |
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